3-Chloro-6-(2,6-difluorophenyl)pyridazine
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Overview
Description
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a heterocyclic compound with the molecular formula C10H5ClF2N2 and a molecular weight of 226.61 g/mol It is characterized by a pyridazine ring substituted with a chloro group at the 3-position and a difluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride, to yield the desired pyridazine derivative . The reaction conditions generally require refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,6-difluorophenyl)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyridazine derivatives with various functional groups.
Oxidation: Oxidized pyridazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyridazine derivatives with hydrogenated or dechlorinated structures.
Scientific Research Applications
3-Chloro-6-(2,6-difluorophenyl)pyridazine has several scientific research applications:
Medicinal chemistry: It serves as a scaffold for designing potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Material science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological studies: It is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and difluorophenyl groups contribute to its binding affinity and specificity by interacting with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar structure but with a trifluoromethyl group instead of a difluorophenyl group.
6-(2,6-Difluorophenyl)pyridazine: Lacks the chloro group at the 3-position.
3-Chloro-6-phenylpyridazine: Similar structure but with a phenyl group instead of a difluorophenyl group.
Uniqueness
3-Chloro-6-(2,6-difluorophenyl)pyridazine is unique due to the presence of both chloro and difluorophenyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
3-chloro-6-(2,6-difluorophenyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-4-8(14-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXZOPGMHOHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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